

A Spectroscopic Comparison: 2-Propylheptanol and Its Linear Isomers

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Compound of Interest

Compound Name: 2-Propylheptanol

Cat. No.: B125120

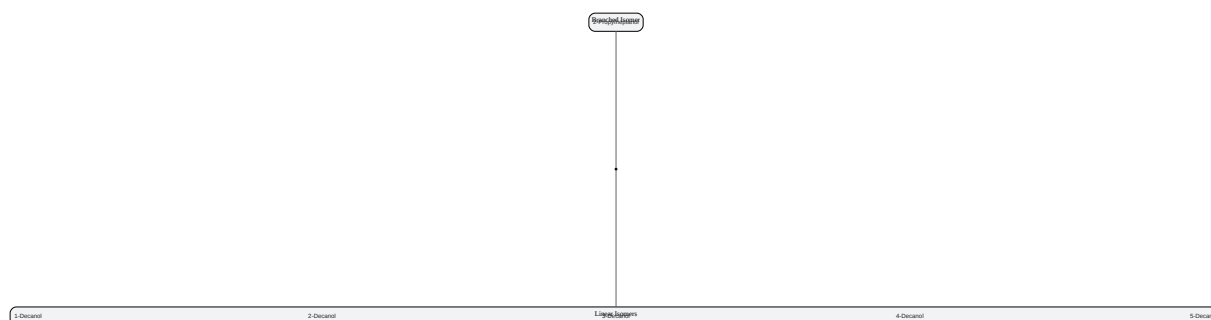
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the branched-chain alcohol **2-propylheptanol** and its linear isomers, the decanols. Understanding the nuanced differences in their spectral properties is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug formulation and metabolomics. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols and visual aids to facilitate data interpretation.

Structural Overview

2-Propylheptanol is a primary alcohol with a branched ten-carbon chain. Its linear isomers, 1-decanol, 2-decanol, 3-decanol, 4-decanol, and 5-decanol, are straight-chain alcohols with the hydroxyl group at different positions. These structural variations lead to distinct spectroscopic fingerprints.



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Structural relationship between **2-propylheptanol** and its linear isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of the signals in ^1H and ^{13}C NMR spectra provide detailed information about the local electronic environment of each nucleus.

^1H NMR Data Comparison

The ^1H NMR spectra of these isomers are characterized by signals in the aliphatic region (0.8-1.6 ppm) and, for the protons attached to the carbon bearing the hydroxyl group and the hydroxyl proton itself, at lower field (3.5-4.0 ppm and variable, respectively). The branching in **2-propylheptanol** leads to a more complex spectrum compared to its linear counterparts.

Compound	Key ^1H NMR Signals (δ , ppm)
2-Propylheptanol	~3.4 (d, 2H, $-\text{CH}_2\text{OH}$), ~1.5 (m, 1H, $-\text{CH}-$), 1.2-1.4 (m, 12H, $-\text{CH}_2-$), 0.8-0.9 (t, 6H, $-\text{CH}_3$)[1][2]
1-Decanol	~3.6 (t, 2H, $-\text{CH}_2\text{OH}$), 1.5-1.6 (m, 2H, $-\text{CH}_2-$), 1.2-1.4 (m, 14H, $-\text{CH}_2-$), 0.8-0.9 (t, 3H, $-\text{CH}_3$)[3][4][5]
2-Decanol	~3.8 (m, 1H, $-\text{CHOH}-$), 1.4-1.5 (m, 2H, $-\text{CH}_2-$), 1.2-1.4 (m, 12H, $-\text{CH}_2-$), 1.1-1.2 (d, 3H, $-\text{CH}_3$), 0.8-0.9 (t, 3H, $-\text{CH}_3$)[6]
3-Decanol	~3.6 (m, 1H, $-\text{CHOH}-$), 1.4-1.6 (m, 4H, $-\text{CH}_2-$), 1.2-1.4 (m, 10H, $-\text{CH}_2-$), 0.8-0.9 (t, 6H, $-\text{CH}_3$)[7]
4-Decanol	~3.6 (m, 1H, $-\text{CHOH}-$), 1.4-1.6 (m, 4H, $-\text{CH}_2-$), 1.2-1.4 (m, 10H, $-\text{CH}_2-$), 0.8-0.9 (t, 6H, $-\text{CH}_3$)[8]
5-Decanol	~3.6 (m, 1H, $-\text{CHOH}-$), 1.4-1.6 (m, 4H, $-\text{CH}_2-$), 1.2-1.4 (m, 10H, $-\text{CH}_2-$), 0.8-0.9 (t, 6H, $-\text{CH}_3$)

Note: The chemical shift of the hydroxyl proton ($-\text{OH}$) is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

¹³C NMR Data Comparison

The ¹³C NMR spectra provide a clear distinction between the isomers based on the number of unique carbon environments and their chemical shifts. The carbon attached to the hydroxyl group is significantly deshielded, appearing in the 60-75 ppm region.

Compound	Key ¹³ C NMR Signals (δ, ppm)
2-Propylheptanol	~65 (-CH ₂ OH), ~40 (-CH-), ~32, ~30, ~29, ~26, ~23 (-CH ₂ -), ~14 (-CH ₃)[1]
1-Decanol	~63 (-CH ₂ OH), ~33, ~32, ~30, ~29.6, ~29.3, ~26, ~23 (-CH ₂ -), ~14 (-CH ₃)[9][10]
2-Decanol	~68 (-CHOH-), ~40, ~32, ~30, ~29.6, ~29.3, ~26, ~23 (-CH ₂ -), ~24, ~14 (-CH ₃)[11][12]
3-Decanol	~73 (-CHOH-), ~37, ~32, ~30, ~29, ~26, ~23 (-CH ₂ -), ~14, ~10 (-CH ₃)[13]
4-Decanol	~72 (-CHOH-), ~37, ~32, ~30, ~28, ~26, ~23 (-CH ₂ -), ~14 (-CH ₃)
5-Decanol	~72 (-CHOH-), ~37, ~32, ~28, ~23 (-CH ₂ -), ~14 (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. All of the isomers exhibit a characteristic broad absorption band for the O-H stretch of the alcohol and C-H stretching vibrations. The "fingerprint" region (below 1500 cm⁻¹) can show subtle differences between the isomers.

Compound	O-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
2-Propylheptanol	~3330 (broad)	~2958, 2925, 2858	~1040
1-Decanol	~3330 (broad)	~2925, 2855	~1057[4]
2-Decanol	~3340 (broad)	~2927, 2856	~1115
3-Decanol	~3340 (broad)	~2929, 2858	~1100[14]
4-Decanol	~3340 (broad)	~2928, 2857	~1100[15]
5-Decanol	~3340 (broad)	~2930, 2860	~1100

Mass Spectrometry (MS)

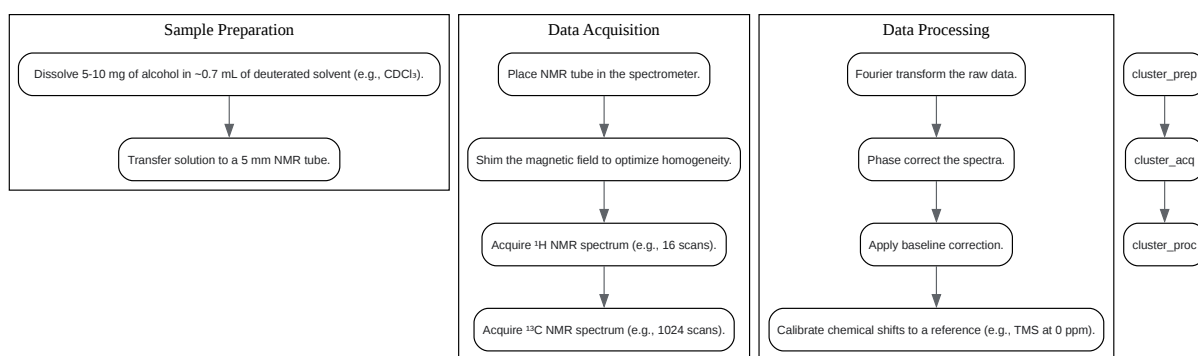
Electron ionization mass spectrometry (EI-MS) causes fragmentation of the molecule, and the resulting fragmentation pattern is a valuable tool for structural elucidation. Alcohols typically undergo α -cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). The position of the hydroxyl group in the linear isomers significantly influences the major fragment ions observed.

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
2-Propylheptanol	158 (low abundance)	129, 115, 85, 71, 57, 43[16] [17]
1-Decanol	158 (low abundance)	140, 126, 112, 98, 84, 70, 56, 43
2-Decanol	158 (low abundance)	143, 115, 87, 73, 59, 45
3-Decanol	158 (low abundance)	129, 101, 73, 59[18]
4-Decanol	158 (low abundance)	115, 87, 73[19]
5-Decanol	158 (low abundance)	101, 87, 73

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-propylheptanol** and its linear isomers.

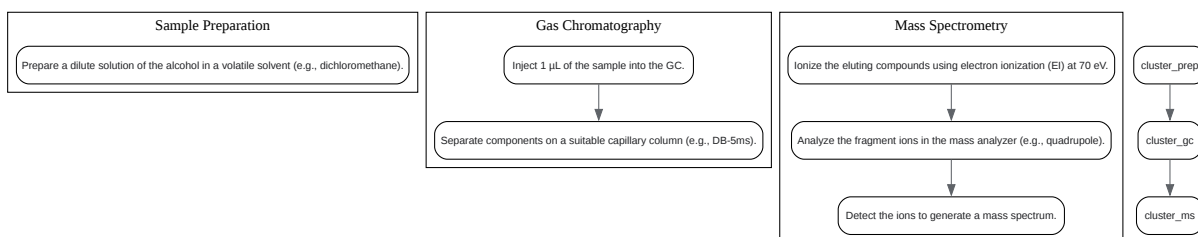
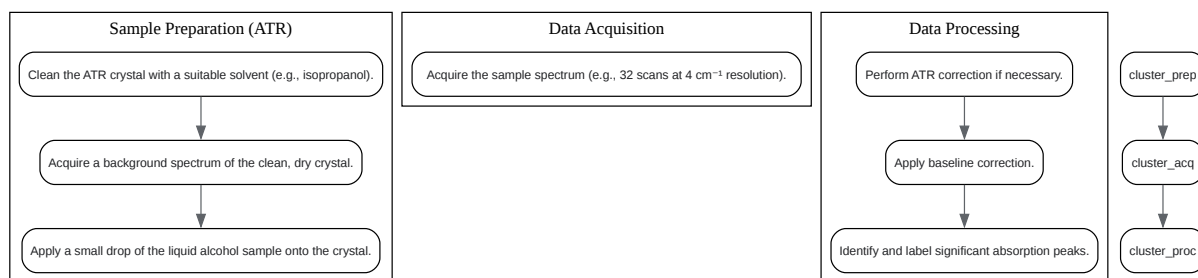
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